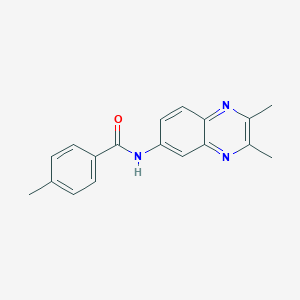

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

作用机制

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide binds to the ligand-binding domain of the AMPA receptor, specifically to the GluA2 subunit, and blocks the ion channel pore. This prevents the influx of calcium ions and the depolarization of the postsynaptic membrane, leading to the inhibition of synaptic transmission. The selectivity of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide for GluA2-containing AMPA receptors is due to the unique structural features of the GluA2 subunit, which has a Q/R site that undergoes RNA editing to replace a glutamine residue with an arginine residue. This arginine residue confers a high affinity for N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide and prevents its binding to other AMPA receptor subunits.

Biochemical and Physiological Effects

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the brain region studied. In general, N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide inhibits the excitatory synaptic transmission mediated by AMPA receptors, leading to a decrease in the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) and the suppression of evoked excitatory postsynaptic potentials (EPSPs). N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide can also induce long-term depression (LTD) of synaptic transmission, a form of synaptic plasticity that is thought to underlie learning and memory.

实验室实验的优点和局限性

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to block both basal and evoked synaptic transmission, and its well-established pharmacological profile. However, N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide also has some limitations, such as its relatively low solubility in aqueous solutions, its potential off-target effects on other ion channels or receptors, and its potential toxicity at high concentrations or prolonged exposure.

未来方向

There are several future directions for the use of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide in scientific research. One direction is to investigate the role of AMPA receptors in different brain regions and cell types, and how their dysfunction contributes to various neurological and psychiatric disorders. Another direction is to develop more selective and potent AMPA receptor antagonists that can distinguish between different AMPA receptor subunits and splice variants. Finally, the use of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide in combination with other pharmacological or genetic tools can help to dissect the complex interactions between different glutamate receptors and their downstream signaling pathways.

合成方法

The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide involves several steps, starting from the condensation of 2,3-dimethylaniline and 4-methylbenzoyl chloride to form the intermediate 4-methyl-N-(2,3-dimethylphenyl)benzamide. This intermediate is then reacted with 2,3-dichloroquinoxaline in the presence of a palladium catalyst to yield N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide. The overall yield of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide is around 30%, and the purity can be further improved through recrystallization.

科学研究应用

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide can selectively block the AMPA receptor-mediated synaptic transmission without affecting other glutamate receptors, such as NMDA and kainate receptors. This allows researchers to dissect the specific contribution of AMPA receptors in various cellular and behavioral processes.

属性

产品名称 |

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide |

|---|---|

分子式 |

C18H17N3O |

分子量 |

291.3 g/mol |

IUPAC 名称 |

N-(2,3-dimethylquinoxalin-6-yl)-4-methylbenzamide |

InChI |

InChI=1S/C18H17N3O/c1-11-4-6-14(7-5-11)18(22)21-15-8-9-16-17(10-15)20-13(3)12(2)19-16/h4-10H,1-3H3,(H,21,22) |

InChI 键 |

MQVGHIVNMQPXDP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C)C |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=NC(=C(N=C3C=C2)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B300065.png)

![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide](/img/structure/B300071.png)

![5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B300073.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B300075.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B300076.png)

![5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B300078.png)

![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B300079.png)

![1-(naphthalen-2-ylsulfonyl)-N-[4-(propan-2-yl)benzyl]prolinamide](/img/structure/B300082.png)

![4-chloro-2,5-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B300083.png)

![N-(4-{[2-chloro-5-(methylsulfanyl)benzoyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B300084.png)